molecular formula C27H30N4O4 B1680787 Saterinone CAS No. 102669-89-6

Saterinone

Numéro de catalogue: B1680787
Numéro CAS: 102669-89-6
Poids moléculaire: 474.6 g/mol
Clé InChI: KLEKLDFUYOZELG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Saterinone est un composé pharmacologique connu pour ses propriétés à double action. Il combine à la fois les propriétés vasodilatatrices de blocage alpha-1 et l’inotropisme médié par l’inhibition de la phosphodiestérase III. Cela le rend particulièrement efficace dans le traitement intraveineux aigu des patients atteints d’insuffisance cardiaque chronique décompensée .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la Saterinone implique plusieurs étapes, notamment la préparation d’intermédiaires et leurs réactions ultérieures. Une méthode courante implique la réaction du 1,2-dihydro-5-(p-(2-hydroxy-3-(4-(o-méthoxyphényl)-1-pipérazinyl)propoxy)phényl)-6-méthyl-2-oxonicotinonitrile avec des réactifs appropriés dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la filtration et la purification pour obtenir le produit final sous sa forme souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : La Saterinone subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .

4. Applications de la recherche scientifique

La this compound a une large gamme d’applications de recherche scientifique, notamment :

    Chimie : Utilisée comme composé modèle pour étudier l’inhibition de la phosphodiestérase et les propriétés de blocage alpha-1.

    Biologie : Enquête sur ses effets sur les voies de signalisation cellulaire et l’inhibition enzymatique.

    Médecine : Appliquée dans le traitement de l’insuffisance cardiaque chronique en raison de ses effets vasodilatateurs et inotropes.

    Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques aux propriétés similaires

Applications De Recherche Scientifique

Pharmacological Properties

Saterinone exhibits dual-action properties as both a positive inotropic agent and a vasodilator . Its mechanism involves the inhibition of phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in myocardial cells. This increase enhances myocardial contractility and promotes vascular relaxation, making it particularly beneficial for patients with heart failure.

Clinical studies have demonstrated the efficacy of this compound in improving cardiac hemodynamics in patients with congestive heart failure. A notable study involved a randomized, double-blind trial where this compound was administered intravenously to patients. The results indicated significant improvements in various hemodynamic parameters compared to placebo.

Case Study Overview

  • Study Design : Randomized, double-blind, placebo-controlled
  • Participants : 12 patients with severe congestive heart failure
  • Dosage : 2 µg/kg/min of this compound for 3 hours
  • Measured Parameters :
    • Systemic Vascular Resistance (SVR)
    • Pulmonary Artery Pressure (PAP)
    • Cardiac Index (CI)
    • Ejection Fraction (EF)

Table 2: Hemodynamic Effects of this compound

ParameterBaseline ValuePost-Treatment ValueStatistical Significance
Systemic Vascular ResistanceHighDecreased by 37%p < 0.001
Pulmonary Artery PressureElevatedDecreased by 24%p < 0.05
Cardiac IndexLowIncreased by 32%p < 0.05
Ejection FractionLowIncreased by 45%p < 0.05

These findings suggest that this compound effectively reduces vascular resistance and improves cardiac output, making it a promising candidate for treating heart failure.

Comparative Studies on Enantiomers

Research has also explored the effects of this compound's enantiomers—R(+)-saterinone and S(-)-saterinone—on phosphodiesterase isoenzymes from ventricular tissues. While both enantiomers exhibited similar inhibitory effects on phosphodiesterase III and IV, R(+)-saterinone demonstrated slightly greater potency compared to S(-)-saterinone.

Table 3: Inhibition Potency of Enantiomers

EnantiomerIC50 (PDE III)IC50 (PDE IV)
R(+)-saterinoneMore potentSimilar potency
S(-)-saterinoneLess potentSimilar potency

Future Directions and Potential Applications

The ongoing research into this compound's applications extends beyond heart failure treatment. Investigations are being conducted into its potential use in combination therapies for other cardiovascular diseases and its pharmacokinetic properties, which could enhance its therapeutic profile.

Potential Areas for Further Research

  • Combination therapies with other cardiovascular agents
  • Long-term effects on chronic heart conditions
  • Applications in other diseases involving cAMP dysregulation

Mécanisme D'action

La Saterinone exerce ses effets par un double mécanisme :

Composés similaires :

Unicité de la this compound : La combinaison unique d’inhibition de la phosphodiestérase III et de propriétés de blocage alpha-1 de la this compound la distingue des autres composés similaires. Cette double action la rend particulièrement efficace dans le traitement de l’insuffisance cardiaque chronique sans augmenter significativement la consommation d’oxygène myocardique .

Comparaison Avec Des Composés Similaires

Uniqueness of Saterinone: this compound’s unique combination of phosphodiesterase III inhibition and alpha-1 blocking properties sets it apart from other similar compounds. This dual action makes it particularly effective in treating chronic heart failure without significantly increasing myocardial oxygen consumption .

Activité Biologique

Saterinone is a phosphodiesterase III (PDE III) inhibitor that has garnered attention for its dual-action properties in cardiovascular treatment. This article explores its biological activity, pharmacokinetics, and clinical implications, supported by relevant data and case studies.

Overview of this compound

This compound is primarily utilized in the management of heart failure, where it functions as both an alpha-1 adrenergic receptor blocker and a PDE III inhibitor. This dual mechanism enhances cardiac contractility while promoting vasodilation, making it a unique therapeutic option in acute heart failure management .

The pharmacological effects of this compound stem from its ability to inhibit PDE III, leading to increased intracellular cAMP levels. This elevation facilitates enhanced myocardial contractility and vasodilation, which are critical in treating heart failure symptoms. Additionally, the alpha-1 blocking action contributes to reduced systemic vascular resistance .

Pharmacokinetics

Research indicates that this compound exhibits a favorable pharmacokinetic profile. A study demonstrated that intravenous administration at a rate of 1.5 µg/kg/min over 24 hours resulted in significant hemodynamic improvements without severe adverse effects . The compound is metabolized in the liver, with metabolites detectable in plasma and urine, suggesting efficient clearance mechanisms .

Case Studies and Clinical Trials

  • Efficacy in Heart Failure : A multicenter trial assessed this compound's impact on patients with chronic heart failure. Results indicated improved cardiac output and reduced hospitalizations compared to placebo groups. Notably, the drug demonstrated a dose-dependent effect on hemodynamic parameters .
  • Safety Profile : In clinical settings, this compound has been associated with a lower mortality rate compared to other PDE III inhibitors like milrinone. This is particularly relevant given the historical context of increased mortality associated with long-term use of some PDE inhibitors .
  • Comparative Studies : this compound was found to be equipotent with its enantiomers (R(+)-saterinone and S(−)-saterinone) regarding PDE III inhibition, indicating that both forms maintain similar therapeutic efficacy .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

Study ReferencePatient PopulationTreatment DurationKey Findings
Chronic Heart Failure Patients6 monthsImproved cardiac output; reduced hospitalizations
Heart Failure Patients24 hoursSafe hemodynamic improvement; minimal adverse effects
Healthy VolunteersVariesEquipotency of enantiomers confirmed

Adverse Effects and Considerations

While this compound is generally well-tolerated, potential side effects include hypotension and arrhythmias, particularly when used in conjunction with other vasodilators. Continuous monitoring during therapy is recommended to mitigate risks associated with these adverse effects .

Propriétés

IUPAC Name

5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEKLDFUYOZELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883106
Record name Saterinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102669-89-6
Record name Saterinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saterinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SATERINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9.0 g of 1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol are heated under reflux in 100 ml of acetonitrile with 5.66 g of potassium carbonate, 0.67 g of tetrabutylammonium bisulphate and 2.52 g of cyanoacetamide for 36 hours. The solvent is then distilled off in vacuo, the residue is dissolved in 50 ml of water and the solution is neutralised with dilute hydrochloric acid and extracted several times with ethyl acetate. The extracts are dried and concentrated. The residue is purified by column chromatography on silica gel (chloroform:methanol=10:1). 2.2 g of 1-[4-(3-cyano-1,2-dihydro-6-methyl-2-oxo-pyridin-5-yl)-penoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan-2-ol are obtained.
Name
1-[4-(4-dimethylamino-3-buten-2-on-3-yl)-phenoxy]-3-[4-(2-methoxyphenyl)-piperazin-1-yl]-propan2-ol
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Saterinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Saterinone
Reactant of Route 3
Reactant of Route 3
Saterinone
Reactant of Route 4
Reactant of Route 4
Saterinone
Reactant of Route 5
Reactant of Route 5
Saterinone
Reactant of Route 6
Saterinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.